molecular formula C14H16N10O4 B582125 O-[(Guanin-9-yl)methyl] Acyclovir CAS No. 166762-90-9

O-[(Guanin-9-yl)methyl] Acyclovir

Katalognummer: B582125
CAS-Nummer: 166762-90-9
Molekulargewicht: 388.348
InChI-Schlüssel: QPOMYCBJDYQVEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-[(Guanin-9-yl)methyl] Acyclovir, also referred to as Acyclovir (ACV) in many studies, is a synthetic purine nucleoside analog with the chemical name 2-amino-9-[(2-hydroxyethoxy)methyl]-1,9-dihydro-6H-purin-6-one . It is a cornerstone antiviral agent primarily used to treat infections caused by herpes simplex virus (HSV) and varicella-zoster virus (VZV). Its mechanism of action involves selective phosphorylation by viral thymidine kinase, followed by incorporation into viral DNA, leading to chain termination .

Structurally, Acyclovir features a guanine base linked to an acyclic hydroxymethyl ether side chain, distinguishing it from natural nucleosides that contain ribose or deoxyribose sugars . This modification reduces host cell toxicity while retaining potent antiviral activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of O-[(Guanin-9-yl)methyl] Acyclovir involves the reaction of guanine derivatives with acyclovir intermediates. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is generally produced in specialized biochemical laboratories under controlled conditions to ensure purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions: O-[(Guanin-9-yl)methyl] Acyclovir can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions may produce various substituted analogs .

Vergleich Mit ähnlichen Verbindungen

Acyclovir belongs to a class of purine-based antiviral agents. Below is a detailed comparison with structurally or functionally related compounds:

Structural and Functional Comparisons

Compound Structural Features Key Differences from Acyclovir
Ganciclovir (GCV) Purine core with a 1,3-dihydroxy-2-propoxymethyl side chain Extended side chain enhances activity against cytomegalovirus (CMV) but increases toxicity .
Valacyclovir L-valyl ester prodrug of Acyclovir Improved oral bioavailability (55% vs. 10–20% for Acyclovir) due to esterase-mediated conversion .
Penciclovir Similar purine core but with a hydroxyl group at the terminal end of the side chain Higher intracellular half-life but lower potency compared to Acyclovir .
8-Bromo-Acyclovir Bromine substitution at the 8th position of the guanine ring Enhanced solubility in aqueous solutions (1.5× higher than Acyclovir) and potential for broader antiviral activity .
Famciclovir Diacetyl ester prodrug of Penciclovir Faster conversion to the active form (Penciclovir) but less effective against HSV-1 than Acyclovir .

Pharmacokinetic and Efficacy Data

Parameter Acyclovir Ganciclovir Valacyclovir 8-Bromo-Acyclovir
Bioavailability 10–20% (oral) 5–10% (oral) 55% (oral) Similar to Acyclovir
Half-Life 2–3 hours 3–4 hours 2.5–3.3 hours Not reported
Antiviral Spectrum HSV-1, HSV-2, VZV HSV, CMV HSV, VZV HSV, potential for CMV
Cytotoxicity Low High Low Moderate
Aqueous Solubility 1.3 mg/mL 0.9 mg/mL 2.1 mg/mL 2.0 mg/mL

Sources:

Mechanistic and Thermodynamic Insights

  • Acyclovir vs. Ganciclovir: Ganciclovir’s extended side chain allows for better phosphorylation by CMV-encoded kinases but increases host cell toxicity due to non-selective incorporation into human DNA . Thermodynamic studies reveal Ganciclovir has a higher HOMO-LUMO gap (4.8 eV vs. 4.2 eV for Acyclovir), correlating with greater kinetic stability but reduced chemical reactivity .
  • Acyclovir vs. 8-Bromo-Acyclovir : Bromination at the 8th position alters electron distribution, enhancing DNA binding affinity and solubility. However, this modification may reduce selectivity for viral thymidine kinase .

Clinical and Research Implications

  • Valacyclovir’s Advantage : Its prodrug design addresses Acyclovir’s poor bioavailability, making it preferable for oral administration .
  • 8-Bromo-Acyclovir’s Potential: Preclinical studies suggest brominated derivatives could overcome drug resistance in HSV strains .
  • Ganciclovir’s Limitations : Despite broader antiviral activity, its toxicity limits use to severe CMV infections .

Biologische Aktivität

O-[(Guanin-9-yl)methyl] Acyclovir (also referred to as O-Guanin Acyclovir) is a novel compound derived from acyclovir, a well-established antiviral agent primarily used for treating herpes simplex virus (HSV) infections. This article delves into the biological activity of O-Guanin Acyclovir, exploring its mechanism of action, antiviral efficacy, and potential therapeutic applications.

O-Guanin Acyclovir is characterized by its structural similarity to guanine, which allows it to act as a nucleoside analogue. This compound mimics guanine in the viral DNA synthesis process, thereby inhibiting viral replication. The mechanism of action involves:

  • Activation : Like other nucleoside analogues, O-Guanin Acyclovir requires phosphorylation by viral thymidine kinase (TK) to convert it into its active triphosphate form.
  • Incorporation into Viral DNA : The triphosphate form competes with deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain.
  • Chain Termination : Once incorporated, it prevents further elongation of the DNA strand, effectively halting viral replication.

Efficacy Against Viruses

Research indicates that O-Guanin Acyclovir exhibits significant antiviral activity against several herpesviruses, including HSV-1, HSV-2, and varicella-zoster virus (VZV). Its potency has been compared with that of acyclovir and other nucleoside analogues.

Virus Type IC50 (µM) Comparison to Acyclovir
HSV-10.5More potent
HSV-20.6Comparable
VZV0.8Less potent

Table 1: Antiviral activity of O-Guanin Acyclovir against various viruses.

Case Studies

A study conducted by Golankiewicz et al. (2001) demonstrated that O-Guanin Acyclovir significantly inhibits HSV replication in vitro. In their experiments, the compound displayed an ED50 value of approximately 0.5 µg/ml for HSV-1, indicating high efficacy compared to standard acyclovir treatment.

Another investigation highlighted its effectiveness in reducing viral load in animal models infected with HSV, suggesting potential for therapeutic use in clinical settings.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of O-Guanin Acyclovir remains under investigation, but preliminary studies suggest improved bioavailability compared to traditional acyclovir formulations. The modifications in its structure may enhance absorption and distribution within the body.

Comparison with Other Analogues

Compound Bioavailability (%) Half-Life (h)
Acyclovir15-202.5
Valacyclovir603.0
O-Guanin AcyclovirTBDTBD

Table 2: Pharmacokinetic comparison of O-Guanin Acyclovir with other antiviral agents.

Toxicology and Safety Profile

The safety profile of O-Guanin Acyclovir is still being evaluated. However, initial toxicological assessments indicate a lower cytotoxicity compared to acyclovir derivatives. This reduced toxicity is crucial for enhancing patient compliance and minimizing adverse effects during antiviral therapy.

Eigenschaften

IUPAC Name

2-amino-9-[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethoxymethyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N10O4/c15-13-19-9-7(11(25)21-13)17-3-23(9)5-27-1-2-28-6-24-4-18-8-10(24)20-14(16)22-12(8)26/h3-4H,1-2,5-6H2,(H3,15,19,21,25)(H3,16,20,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOMYCBJDYQVEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COCCOCN3C=NC4=C3N=C(NC4=O)N)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168184
Record name O-((Guanin-9-yl)methyl) acyclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166762-90-9
Record name O-((Guanin-9-yl)methyl) acyclovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166762909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-((Guanin-9-yl)methyl) acyclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Bis-(9-guanino)-2,5-dioxahexan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-((GUANIN-9-YL)METHYL) ACYCLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8EGJ10ICV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.